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Cat. No.: B10831562 Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of the molecular target and mechanism of

action of MSC-4106, a potent and orally active small molecule inhibitor. The information is

intended for researchers, scientists, and professionals in the field of drug development and

oncology.

Core Finding: MSC-4106 Targets the YAP/TAZ-TEAD
Transcriptional Complex
MSC-4106 has been identified as a direct inhibitor of the interaction between the transcriptional

co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding

motif (TAZ) with the TEA Domain (TEAD) family of transcription factors.[1][2][3] This inhibition is

achieved through the binding of MSC-4106 to the conserved lipid pocket, also known as the P-

site, of TEAD proteins, with a noted affinity for TEAD1 and TEAD3.[1][2] By occupying this

pocket, MSC-4106 allosterically prevents the formation of the functional YAP/TAZ-TEAD

transcriptional complex, which is a critical driver of cell proliferation and survival in various

cancers.

Quantitative Analysis of MSC-4106 Activity
The efficacy of MSC-4106 has been quantified through a series of in vitro and in vivo assays,

demonstrating its potent inhibitory effects.
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In Vitro Activity
Assay Type

Cell Line /
Target

Parameter Value Reference

Surface Plasmon

Resonance

(SPR)

TEAD1 Kd 0.12 µM

Luciferase

Reporter Assay
SK-HEP-1 IC50 4 nM

Cell Viability

Assay (4 days)

NCI-H226 (YAP-

dependent)
IC50 14 nM

Cell Viability

Assay (7 days)

NCI-H226 (YAP-

dependent)
IC50 3 nM

Cell Viability

Assay (96 hours)

SW620 YAP/TAZ

KO (YAP-

independent)

IC50 >30 µM

TEAD Auto-

palmitoylation

Inhibition

HEK293 (TEAD1

Overexpressing)

% Inhibition (at

10 µM)
97.3%

TEAD Auto-

palmitoylation

Inhibition

HEK293 (TEAD3

Overexpressing)

% Inhibition (at

10 µM)
75.9%

In Vivo Activity
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Animal Model Dosing Outcome Reference

NCI-H226 Tumor

Xenograft

5 mg/kg p.o. q.d. x 32

days

Controlled tumor

growth

NCI-H226 Tumor

Xenograft

100 mg/kg p.o. q.d. x

32 days
Tumor regression

NCI-H226 Tumor

Xenograft

1, 5, 100 mg/kg p.o.

(single dose)

Dose- and time-

dependent

downregulation of

Cyr61

Signaling Pathway and Mechanism of Action
MSC-4106 intervenes in the Hippo signaling pathway, a critical regulator of organ size and cell

fate. In many cancers, the Hippo pathway is dysregulated, leading to the hyperactivity of the

transcriptional co-activators YAP and TAZ. These proteins translocate to the nucleus and bind

to TEAD transcription factors, driving the expression of genes that promote cell proliferation

and inhibit apoptosis. MSC-4106's mechanism of action is to disrupt this crucial interaction.
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Hippo Signaling Pathway

Nuclear Events

Upstream Signals
(e.g., Cell-Cell Contact, Mechanical Cues)

Hippo Kinase Cascade
(MST1/2, LATS1/2)

Activates

YAP / TAZ
(Phosphorylated & Cytoplasmic)

Phosphorylates

YAP / TAZ
(Dephosphorylated & Nuclear)

Inactivation of Hippo Pathway
leads to dephosphorylation

TEAD Transcription Factors

Binds to

Target Gene Expression
(e.g., Cyr61, CTGF)

Promotes Transcription

MSC-4106

Binds to P-site
(Inhibits YAP/TAZ binding)
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In Vitro Evaluation

In Vivo Evaluation

SPR Assay
(Binding Affinity to TEAD1)

Luciferase Reporter Assay
(Functional Inhibition)

Cell Viability Assay
(Potency in YAP-dependent cells)

Cell Viability Assay
(Selectivity vs. YAP-independent cells)

NCI-H226 Xenograft Model
(Efficacy)

Pharmacodynamic Analysis
(Biomarker Modulation - Cyr61)

MSC-4106 Discovery

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Unveiling the Molecular Target of MSC-4106: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10831562#what-is-the-molecular-target-of-msc-4106]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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